The 3-Cyano-4-Hydroxyquinoline Scaffold: A Technical Guide to the Properties and Evaluation of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide
The 3-Cyano-4-Hydroxyquinoline Scaffold: A Technical Guide to the Properties and Evaluation of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide
Abstract
The quinoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1] Within this class, 3-cyano-4-hydroxyquinoline derivatives have emerged as potent and versatile intermediates in the synthesis of targeted therapies, particularly kinase inhibitors. This technical guide provides an in-depth examination of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide (CAS 848133-75-5), a key intermediate for irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR) family, such as Neratinib.[2] We will dissect its fundamental physicochemical properties, provide a detailed synthetic methodology, and explore its hypothesized biological mechanism of action as a kinase hinge-binder. Furthermore, this guide presents validated, step-by-step protocols for the in vitro evaluation of this compound class, offering a comprehensive resource for researchers in drug discovery and development.
Introduction: The Quinoline Core in Modern Drug Discovery
Nitrogen-containing heterocycles are cornerstones of pharmaceutical development, with the quinoline ring system being particularly prominent.[3] Its rigid, planar structure and capacity for diverse functionalization have made it a recurring motif in compounds with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][4] The 4-hydroxyquinoline (or 4-quinolone) tautomer, in particular, has been extensively explored, leading to the development of fluoroquinolone antibiotics and a new generation of targeted cancer therapeutics.[5]
N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide represents a sophisticated evolution of this scaffold. It is a key building block for potent, irreversible kinase inhibitors like EKB-569 and Neratinib, which target EGFR and Human Epidermal Growth Factor Receptor 2 (HER2).[2] The strategic placement of the cyano group at the 3-position is critical for its function, often engaging in key interactions within the ATP-binding pocket of protein kinases.[6] This guide will utilize this specific molecule as a representative example to provide a technical framework for understanding the synthesis, properties, and biological evaluation of this important chemical class.
Physicochemical and Structural Properties
The biological and pharmaceutical properties of a molecule are intrinsically linked to its structure and physicochemical characteristics. The features of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide are a deliberate amalgamation of functionalities designed to impart specific behaviors.
The core structure is a 4-hydroxyquinoline, which exists in tautomeric equilibrium with its 4-quinolone form. The ethoxy and acetamide groups modify the solubility and metabolic stability of the molecule, while the cyano group is a key pharmacophoric element.
| Property | Value | Source |
| CAS Number | 848133-75-5 | [7] |
| Molecular Formula | C₁₄H₁₃N₃O₃ | [2] |
| Molecular Weight | 271.27 g/mol | [2] |
| IUPAC Name | N-(3-cyano-7-ethoxy-4-oxo-1H-quinolin-6-yl)acetamide | [2] |
| Boiling Point | 481.4±45.0 °C (Predicted) | [3] |
| Density | 1.3±0.1 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in DMSO and ethanol; low solubility in water. | [4] |
Synthesis and Characterization
The synthesis of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide can be achieved through a multi-step sequence, culminating in a base-catalyzed intramolecular cyclization. The following protocol is a synthesized methodology based on established and optimized kilogram-scale processes reported in the literature.[2][8]
Diagram of Synthetic Workflow
Caption: Synthetic route to the target compound.
Detailed Experimental Protocol: Synthesis
Causality and Self-Validation: This synthetic route is designed for robustness and scalability. The nitration step is regioselective due to the directing effects of the amide and ethoxy groups. The subsequent reduction is a standard, high-yielding transformation. The key condensation and cyclization steps are driven by the formation of a thermodynamically stable heterocyclic ring system. Each intermediate should be characterized (e.g., by ¹H NMR, LC-MS) to ensure purity and identity before proceeding to the next step, creating a self-validating workflow.
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Step 1: Nitration. To a solution of Methyl 3-acetamido-4-ethoxybenzoate in nitromethane, add fuming nitric acid dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 6 hours. Quench the reaction with ice water and filter the resulting precipitate to yield Methyl 3-acetamido-4-ethoxy-5-nitrobenzoate.
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Step 2: Reduction. Dissolve the nitro-intermediate in methanol. Add Raney-Nickel catalyst and subject the mixture to hydrogenation (15 psi H₂) at room temperature for 12 hours. Filter the catalyst and concentrate the filtrate under reduced pressure to obtain Methyl 5-amino-3-acetamido-4-ethoxybenzoate.
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Step 3: Condensation. To a solution of the amino-intermediate in acetic acid, add (ethoxymethylene)malononitrile. Stir the mixture at room temperature for 4 hours. The product, Methyl 3-acetamido-4-ethoxy-5-((2-cyanovinyl)amino)benzoate, will precipitate and can be collected by filtration.
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Step 4: Cyclization. Suspend the vinylamino intermediate in tert-butanol. Add sodium tert-butoxide and heat the mixture to reflux for 3 hours.[8] Cool the reaction, dilute with water, and adjust the pH to ~4 with concentrated HCl. The resulting precipitate is filtered, washed, and dried to afford the final product, N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide .[8]
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Characterization. The final compound's identity and purity should be confirmed using standard analytical techniques:
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¹H NMR: To confirm the proton environment of the structure.
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Mass Spectrometry (MS): To confirm the molecular weight.
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High-Performance Liquid Chromatography (HPLC): To determine purity, which should be >98%.
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Biological Activity and Mechanism of Action
While N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide is primarily an intermediate, its core scaffold is designed to function as a potent inhibitor of protein kinases.[2] Kinases are a class of enzymes that catalyze the phosphorylation of proteins, playing a critical role in cellular signaling pathways that control growth, proliferation, and survival.[8] Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[3][9]
Hypothesized Mechanism: Kinase Hinge-Binding
The 4-anilino-quinazoline and the structurally related 4-amino-3-cyanoquinoline scaffolds are classic examples of Type I kinase inhibitors, which are ATP-competitive.[10] They function by occupying the ATP-binding pocket of the kinase. The quinoline nitrogen (N-1) typically forms a crucial hydrogen bond with a backbone amide hydrogen in the "hinge region" of the kinase, mimicking the interaction of the adenine portion of ATP.[10] The 3-cyano group often provides an additional interaction point, enhancing binding affinity.
Given its role as a precursor to EGFR/HER2 inhibitors, it is hypothesized that N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide and its derivatives target the ATP-binding site of kinases like EGFR and VEGFR-2. The subsequent synthetic steps typically add a larger group at the 4-position, which projects into more solvent-exposed regions of the binding pocket to confer potency and selectivity.[11]
Target Context: The VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[12] This process is critical for tumor growth and metastasis.[1] Inhibition of the VEGFR-2 signaling cascade is a clinically validated anti-cancer strategy.[9] Quinoline-based molecules have shown significant promise as VEGFR-2 inhibitors.[13]
Diagram of VEGFR-2 Signaling and Inhibition
Caption: VEGFR-2 signaling and point of inhibition.
Protocols for Biological Evaluation
To validate the hypothesized kinase inhibitory activity of N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide or its derivatives, a tiered screening approach is employed. This begins with a biochemical assay to measure direct enzyme inhibition, followed by a cell-based assay to assess the compound's effect on cancer cell proliferation.
Diagram of Experimental Workflow
Caption: Workflow for kinase inhibitor evaluation.
Protocol 1: In Vitro Kinase Inhibition (ADP-Glo™ Assay)
Causality and Self-Validation: The ADP-Glo™ assay is a robust, luminescence-based method to quantify kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[14] The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase reaction to generate a light signal proportional to the initial kinase activity.[15] A decrease in luminescence in the presence of the test compound indicates inhibition. Running a "no enzyme" control and a "no compound" (vehicle) control is critical for data normalization and validation.
Methodology: (Adapted from Promega Technical Manual TM313)[15]
-
Reaction Setup: In a 384-well plate, prepare the kinase reaction. For a 5 µL final volume:
-
1 µL of 5x Kinase Buffer.
-
1 µL of 5x Substrate/ATP mix (e.g., VEGFR-2 substrate peptide and ATP at its Kₘ concentration).
-
1 µL of Test Compound at various concentrations (in 5% DMSO).
-
2 µL of Kinase (e.g., recombinant human VEGFR-2) in Kinase Buffer.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
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Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to detect the new ATP. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to controls and plot the percent inhibition versus compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell Proliferation (MTT Assay)
Causality and Self-Validation: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[16] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[4] The amount of formazan produced is directly proportional to the number of living cells. The insoluble formazan is then solubilized, and the absorbance is read on a spectrophotometer. A dose-dependent decrease in absorbance indicates that the compound is inhibiting cell growth or inducing cell death. Including a vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic agent) is essential for validating the assay results.
Methodology: (Adapted from ATCC MTT Cell Proliferation Assay protocol)[16]
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Cell Plating: Seed a relevant cancer cell line (e.g., A549 lung cancer cells or HUVEC endothelial cells) into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of sterile MTT Reagent (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into purple formazan crystals.
-
Solubilization: Add 100 µL of Detergent Reagent (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Plate Incubation: Leave the plate at room temperature in the dark for 2-4 hours, or until all formazan crystals are dissolved. Gentle shaking can aid dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from medium-only wells). Normalize the data to the vehicle-treated cells and plot the percent viability versus compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion and Future Directions
N-(3-Cyano-7-ethoxy-4-hydroxyquinolin-6-yl)acetamide stands as a testament to the power of scaffold-based drug design. While primarily a synthetic intermediate, its core structure embodies the key pharmacophoric features required for potent kinase inhibition. The methodologies outlined in this guide provide a comprehensive framework for the synthesis and evaluation of this and related 3-cyano-4-hydroxyquinoline derivatives. Future research will undoubtedly focus on elaborating this core structure to develop next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles to overcome the challenges of drug resistance in targeted cancer therapy.
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